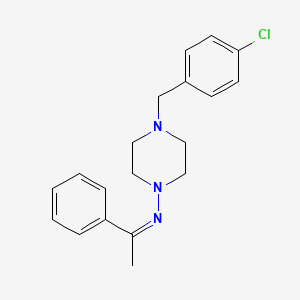
4-(4-benzylidene-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid
Overview
Description
4-(4-benzylidene-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid, commonly known as BMDP, is a chemical compound that belongs to the class of pyrazolone derivatives. It has been widely studied for its potential applications in medicinal chemistry and drug discovery.
Scientific Research Applications
Anticancer Activity
One significant application of derivatives of 4-(4-benzylidene-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid is in the field of cancer research. A study synthesized a series of derivatives and evaluated their anticancer activity against various cancer cell lines. Some compounds, including one with a structure closely related to the one of interest, showed similar anticancer activity to 5-UF, particularly against lung cancer cells A549 and PC-9. The findings suggest these derivatives could serve as potential lung cancer inhibitory agents, warranting further optimization and study (Jing et al., 2012).
Molecular Interaction Modeling
In another study, molecular interactions of pyrazole-based drug molecules, including derivatives similar to 4-(4-benzylidene-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid, were modeled against bacterial DNA gyrase. The research revealed the potential of these compounds as antibacterial agents through in silico studies and was validated by synthesizing and testing the compounds against standard bacterial strains (Shubhangi et al., 2019).
Structural Studies
A structural study explored the hydrogen-bonded supramolecular structures of substituted 4-pyrazolylbenzoates. This study, which included derivatives akin to 4-(4-benzylidene-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid, focused on understanding the molecular configurations and interactions, key knowledge for designing compounds with desired chemical and biological properties (Portilla et al., 2007).
Herbicide Analysis
The compound's derivatives were also used in developing gas chromatographic methods for trace-level analysis of imidazolinone herbicides in various matrices, highlighting its utility in analytical chemistry and environmental monitoring (Anisuzzaman et al., 2000).
properties
IUPAC Name |
4-[(4Z)-4-benzylidene-3-methyl-5-oxopyrazol-1-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-12-16(11-13-5-3-2-4-6-13)17(21)20(19-12)15-9-7-14(8-10-15)18(22)23/h2-11H,1H3,(H,22,23)/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQIMXCPWMKAOY-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4Z)-4-benzylidene-3-methyl-5-oxopyrazol-1-yl]benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-chloro-N'-(2-methoxybenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5911861.png)

![2-nitro-N'-[1-(2-thienyl)ethylidene]benzohydrazide](/img/structure/B5911874.png)
![N'-(4-ethoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911881.png)
![N'-(2,4-dimethoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911886.png)
![4-{2-[(3-chlorophenoxy)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5911896.png)
![N'-(2,3-dichlorobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5911901.png)
![4-tert-butyl-N'-[1-methyl-2-(5-nitro-2H-tetrazol-2-yl)ethylidene]benzohydrazide](/img/structure/B5911906.png)

![N'-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B5911915.png)

![4-methyl-N'-[1-(5-methyl-2-thienyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5911922.png)

![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5911949.png)